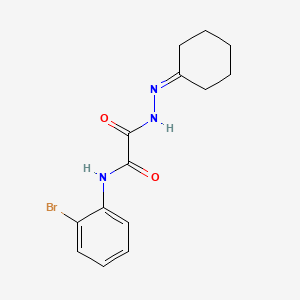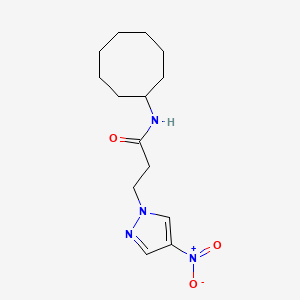![molecular formula C12H15ClN2O2 B10955908 5-chloro-2-hydroxy-N'-[(2E)-3-methylbutan-2-ylidene]benzohydrazide](/img/structure/B10955908.png)
5-chloro-2-hydroxy-N'-[(2E)-3-methylbutan-2-ylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CHLORO-N’-[(E)-1,2-DIMETHYLPROPYLIDENE]-2-HYDROXYBENZOHYDRAZIDE is a chemical compound that belongs to the class of hydrazides This compound is characterized by the presence of a chloro group, a hydroxy group, and a hydrazide moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N’-[(E)-1,2-DIMETHYLPROPYLIDENE]-2-HYDROXYBENZOHYDRAZIDE typically involves the condensation of 5-chloro-2-hydroxybenzoic acid with hydrazine hydrate, followed by the reaction with 1,2-dimethylpropanal under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-N’-[(E)-1,2-DIMETHYLPROPYLIDENE]-2-HYDROXYBENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-chloro-2-oxo-N’-[(E)-1,2-dimethylpropylidene]benzohydrazide.
Reduction: Formation of 5-chloro-2-hydroxy-N’-[(E)-1,2-dimethylpropylidene]benzohydrazine.
Substitution: Formation of 5-substituted-2-hydroxy-N’-[(E)-1,2-dimethylpropylidene]benzohydrazide derivatives.
Scientific Research Applications
5-CHLORO-N’-[(E)-1,2-DIMETHYLPROPYLIDENE]-2-HYDROXYBENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-CHLORO-N’-[(E)-1,2-DIMETHYLPROPYLIDENE]-2-HYDROXYBENZOHYDRAZIDE involves its interaction with specific molecular targets. The hydroxy and hydrazide groups can form hydrogen bonds with biological macromolecules, affecting their function. The chloro group can participate in electrophilic interactions, further modulating the activity of the compound. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxybenzoic acid: Shares the chloro and hydroxy groups but lacks the hydrazide moiety.
N’-[(E)-1,2-Dimethylpropylidene]benzohydrazide: Lacks the chloro and hydroxy groups but contains the hydrazide moiety.
5-Chloro-N-phenyl-1H-indole-2-carboxamide: Contains a chloro group and a similar hydrazide moiety but has an indole ring instead of a benzene ring.
Uniqueness
5-CHLORO-N’-[(E)-1,2-DIMETHYLPROPYLIDENE]-2-HYDROXYBENZOHYDRAZIDE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chloro and hydroxy groups on the benzene ring, along with the hydrazide moiety, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C12H15ClN2O2 |
|---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[(E)-3-methylbutan-2-ylideneamino]benzamide |
InChI |
InChI=1S/C12H15ClN2O2/c1-7(2)8(3)14-15-12(17)10-6-9(13)4-5-11(10)16/h4-7,16H,1-3H3,(H,15,17)/b14-8+ |
InChI Key |
GOUAKYNCTBTJTF-RIYZIHGNSA-N |
Isomeric SMILES |
CC(C)/C(=N/NC(=O)C1=C(C=CC(=C1)Cl)O)/C |
Canonical SMILES |
CC(C)C(=NNC(=O)C1=C(C=CC(=C1)Cl)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(naphthalen-2-yloxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B10955831.png)
![4-[2-(1,5-dimethylpyrazol-4-yl)quinolin-4-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10955835.png)


![4-[5-[(2,3-dichlorophenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10955854.png)

![1-butyl-N-(2,5-dimethylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10955860.png)
![[7-(3-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](5-ethylthiophen-2-yl)methanone](/img/structure/B10955866.png)
![4-(difluoromethoxy)-3-methoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide](/img/structure/B10955871.png)
![3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B10955879.png)
![[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]{4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}methanone](/img/structure/B10955883.png)
![4-bromo-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10955886.png)
![3-(difluoromethyl)-N-[(E)-(3-methoxyphenyl)methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10955889.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-1-(difluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10955898.png)
